molecular formula C23H30N2O2S B2892131 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine CAS No. 496015-05-5

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine

Cat. No.: B2892131
CAS No.: 496015-05-5
M. Wt: 398.57
InChI Key: KBIRMKHVIYUZRU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a benzyl group, a cyclohexylbenzenesulfonyl group, and a piperazine ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzyl group can be introduced through a reaction with benzyl chloride in the presence of a base . The cyclohexylbenzenesulfonyl group is usually added via a sulfonylation reaction, where the piperazine derivative reacts with a sulfonyl chloride under basic conditions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclohexyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. It is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can modulate neurotransmitter levels, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and receptors.

Comparison with Similar Compounds

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine can be compared to other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(4-cyclohexylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c26-28(27,23-13-11-22(12-14-23)21-9-5-2-6-10-21)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20/h1,3-4,7-8,11-14,21H,2,5-6,9-10,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIRMKHVIYUZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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